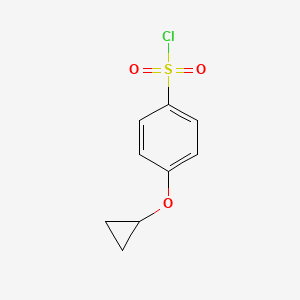

Methyl 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

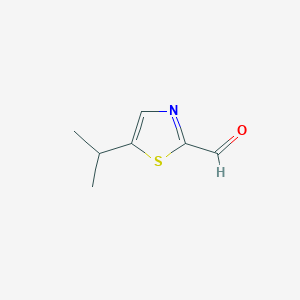

The compound is a derivative of hydroxymethyl group which is a substituent with the structural formula −CH2−OH. It consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH). This makes the hydroxymethyl group an alcohol .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as hydroxymethyl furfural (HMF) are produced by the acid-catalyzed dehydration of biomass-derived hexoses .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Hydroxymethyl groups are polar and can form hydrogen bonds, which would influence the compound’s solubility, boiling point, and other properties .Aplicaciones Científicas De Investigación

Synthesis Pathways

- Synthesis of Benzodioxin Derivatives : A study presented a novel synthetic route to 2-substituted-2,3-dihydro-2-hydroxymethyl-1,4-benzodioxins based on the reaction of α-(2-hydroxyphenoxy)alkylketones with dimethylsulphoxonium methylide, providing a base for further chemical modifications and applications (Salimbeni, Manghisi, & Arnone, 1988).

- Development of Therapeutical Compounds : Research highlighted the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one derivatives from 1,4-benzodioxin-2-carboxylic esters or carboxamides, indicating their potential as precursors for therapeutic compounds (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).

- Biocatalysis for Chiral Synthesis : The enzyme-catalyzed resolution in organic media was utilized to synthesize (‐)(S)‐2‐hydroxymethyl‐2,3‐dihydro‐1,4‐benzodioxine, achieving high enantiomeric purity, essential for the synthesis of chiral molecules in pharmaceuticals (Mauleón, Lobato, & Carganico, 1994).

Chemical and Physical Characterization

- Study of Thermal Decomposition : Research investigated the thermal decomposition mechanisms of 2,3-dihydro-1,4-benzodioxin, providing insights into the stability and reactivity of the compound under high-temperature conditions (Schraa, Arends, & Mulder, 1994).

- Crystallographic Analysis : The study focused on the crystallographic aspects of dehydration in a related compound, showcasing the importance of understanding solid-state properties for the development and storage of pharmaceuticals (Arshad et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-14-11(13)7-2-3-9-10(4-7)15-6-8(5-12)16-9/h2-4,8,12H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDQZGZDSIQMCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(CO2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(Aminomethyl)piperidin-2-yl]methanol](/img/structure/B1379193.png)

![1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine](/img/structure/B1379202.png)

![1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1379209.png)

![2-Acetyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),8,10-trien-7-one](/img/structure/B1379212.png)